molecular formula C18H11FN6O B2683526 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 847037-30-3

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

货号: B2683526
CAS 编号: 847037-30-3
分子量: 346.325
InChI 键: CRCABYNGMXJEBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule primarily expressed in hematopoietic cells. SYK mediates critical signal transduction pathways downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors , making it a prominent therapeutic target in immunology and oncology. This compound exerts its effects by competitively binding to the ATP-binding site of the SYK kinase domain, thereby blocking its enzymatic activity and subsequent phosphorylation events. Research utilizing this inhibitor has been instrumental in elucidating the role of SYK in B-cell development, activation, and the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma . Furthermore, its application extends to the study of Fc receptor-mediated signaling in mast cells, basophils, and macrophages, providing insights into allergic responses and autoimmune conditions. The fluorophenyl and phenolic substituents on the pyrazolotriazolopyrimidine core structure contribute to its high affinity and selectivity profile, making it a valuable pharmacological tool for dissecting SYK-dependent signaling networks in a variety of experimental models.

属性

IUPAC Name

2-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-3-1-2-4-15(13)26/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCABYNGMXJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core

      Starting Materials: 4-fluorobenzaldehyde, hydrazine hydrate, and 2-aminopyrimidine.

      Reaction Conditions: The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then reacts with 2-aminopyrimidine under reflux conditions in the presence of a suitable catalyst to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

  • Functionalization with Phenol

      Starting Materials: The synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core and phenol.

      Reaction Conditions: The core compound is then functionalized with phenol through a nucleophilic substitution reaction, typically in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several applications in scientific research:

作用机制

The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The molecular targets and pathways involved include:

    CDK2 Inhibition: Binding to the active site of CDK2, preventing its interaction with cyclin A2, thereby halting cell cycle progression.

    Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs include SCH442416, SCH58261, ZM241385, and Preladenant derivatives. These share the pyrazolo-triazolo-pyrimidine or triazolo-triazine core but differ in substituents, leading to variations in receptor affinity, selectivity, and pharmacokinetics.

Key Structural Differences
Compound Name Core Structure Substituents at Key Positions
Target Compound Pyrazolo-triazolo-pyrimidine 7-(4-fluorophenyl), 2-(phenol)
SCH442416 (2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) Pyrazolo-triazolo-pyrimidine 7-(3-(4-methoxyphenyl)propyl), 2-(furan)
SCH58261 (2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) Pyrazolo-triazolo-pyrimidine 7-(2-phenylethyl), 2-(furan)
ZM241385 (4-(2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino]ethyl)phenol) Triazolo-triazine 5-(phenol ethyl), 2-(furan)
Preladenant (7-[2-[4-(2,4-difluorophenyl)piperazinyl]ethyl]-2-furanyl derivative) Pyrazolo-triazolo-pyrimidine 7-(piperazinyl-ethyl), 2-(furan)
Receptor Affinity and Selectivity
Compound A2AAR Affinity Selectivity (vs. A1, A2B, A3) Key Applications
Target Compound High (predicted) Likely A2A-selective Cancer immunotherapy, CNS disorders
SCH442416 High >1000-fold selectivity for A2A Parkinson’s disease, inflammation
SCH58261 High Selective for A2A Immunomodulation, depression models
ZM241385 Sub-nanomolar High A2A selectivity PET imaging, inflammation studies
Preladenant High A2A-specific Movement disorders, PET tracers

Sources:

Pharmacokinetic and Functional Comparisons

Target Compound vs. SCH442416/SCH58261: The phenol group in the target compound may confer better aqueous solubility compared to the methoxyphenyl (SCH442416) or phenylethyl (SCH58261) groups, which are more lipophilic . Fluorine substitution at the 4-position of the phenyl ring could enhance metabolic stability relative to non-fluorinated analogs .

Target Compound vs. The phenol group in both compounds suggests shared hydrogen-bonding interactions with the receptor .

Target Compound vs. Preladenant: Preladenant’s piperazinyl-ethyl substituent improves blood-brain barrier penetration, making it suitable for CNS imaging. The target compound’s phenol group may limit brain uptake, favoring peripheral applications .

Research Findings and Therapeutic Implications

  • Cancer Immunotherapy: A2AAR antagonists like the target compound block adenosine-mediated immunosuppression, enhancing T-cell activity. SCH442416 and SCH58261 have shown efficacy in preclinical tumor models .
  • Neurological Disorders : The fluorophenyl group may improve CNS bioavailability compared to ZM241385, which is primarily used in PET imaging .
  • Inflammation: The phenol moiety could suppress pro-inflammatory cytokines (e.g., TNF-α) more effectively than furan-substituted analogs .

生物活性

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities. This compound features a unique structural configuration that includes pyrazole, triazole, and pyrimidine rings, which contribute to its potential therapeutic applications.

  • Molecular Formula : C18H11FN6O
  • Molecular Weight : 346.3 g/mol
  • Structural Features : The compound contains multiple ring systems that enhance its biological activity and reactivity.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and promoting cancer cell death .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
    • Induces apoptosis and cell cycle arrest through CDK2 inhibition.
  • Antimicrobial Properties :
    • Potential applications in developing new antimicrobial agents due to observed activity against various pathogens.
  • Antitubercular Activity :
    • Related compounds have shown moderate antitubercular activities with varying modes of action against Mycobacterium tuberculosis (Mtb) .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
  • Mechanism : Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.

Study 2: Antimicrobial Evaluation

In another investigation focusing on its antimicrobial properties:

  • Tested Pathogens : The compound was evaluated against Staphylococcus aureus and Escherichia coli.
  • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHCT-116 (colon cancer)Induces apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AntitubercularMycobacterium tuberculosisModerate activity

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane (DCM). For example, a related pyrazolotriazolopyrimidine derivative was synthesized by treating a methoxy precursor with 5 equivalents of BBr₃ in DCM at room temperature for 4 hours, yielding 86% after hydrolysis and purification . Optimization involves adjusting stoichiometry, solvent choice, and reaction time. Purity is confirmed via HPLC or TLC (referenced in similar compounds in ).

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For instance, a structurally similar compound (5h) showed aromatic proton signals at δ 7.4–8.4 ppm and distinct singlet peaks for methyl groups (δ 2.40 ppm) in DMSO-d₆ .
  • X-ray Crystallography : Crystal data (monoclinic system, space group P2₁/c) with lattice parameters (e.g., a = 11.83 Å, b = 17.42 Å, c = 7.41 Å, β = 91.13°) can resolve bond lengths and angles, as seen in analogous structures .
  • Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., C: 69.94% calc. vs. 70.15% found) .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodology :

  • HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm, as described for pyrazolo[1,5-a]pyrimidine derivatives .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 346.78 for C₁₈H₁₁ClN₆) .
  • Stability Studies : Store under inert atmosphere at -20°C, with periodic NMR checks for degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and receptor interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, pyrazolotriazolopyrimidine derivatives showed HOMO energies near -6.5 eV, indicating nucleophilic attack susceptibility .
  • Molecular Docking : Simulate binding to adenosine A₂A receptors (common target for triazolopyrimidines). Use software like AutoDock Vina with receptor PDB IDs (e.g., 3REY) and validate via in vitro assays .

Q. What mechanistic insights explain substituent effects on biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare fluorophenyl vs. chlorophenyl/tolyl substituents. The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and receptor affinity due to electronegative fluorine .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., demethylation vs. cyclization) .

Q. How can researchers address contradictions in synthetic yields or spectroscopic data?

  • Methodology :

  • Yield Optimization : Vary BBr₃ equivalents (3–6 eq.) and reaction time (2–6 hours). For example, reducing BBr₃ to 3 equivalents lowered yields to 65% in a related synthesis .
  • Data Reconciliation : Cross-validate NMR shifts with computational predictions (e.g., ChemDraw NMR simulation) and repeat experiments under controlled humidity to avoid hydrolysis artifacts .

Q. What crystallographic parameters are critical for resolving polymorphism or co-crystal formation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Ensure crystal quality by slow evaporation from DCM/MeOH (1:1). Key parameters include R factor (<0.05) and data-to-parameter ratio (>12:1) .
  • Polymorphism Screening : Use solvents like ethanol, acetonitrile, and THF in crystallization trials. Compare unit cell dimensions with literature (e.g., V = 1527 ų for monoclinic form) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。